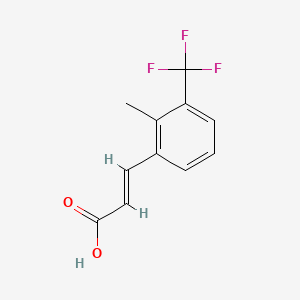

2-Methyl-3-(trifluoromethyl)cinnamic acid

Übersicht

Beschreibung

2-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound characterized by a cinnamic acid backbone with a methyl group at the 2-position and a trifluoromethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid typically involves the following steps:

Friedel-Crafts Acylation: The reaction of 2-methylbenzene with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-methyl-3-(trifluoromethyl)benzene.

Cinnamic Acid Formation: The conversion of the hydroxylated product to cinnamic acid through a Knoevenagel condensation reaction involving malonic acid and an aldehyde or ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

Oxidation: Conversion to 2-methyl-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and heat.

Reduction: LiAlH4, ether solvent, and low temperatures.

Substitution: Concentrated nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Methyl-3-(trifluoromethyl)cinnamic alcohol.

Substitution: Nitro- or halogenated derivatives of the cinnamic acid.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as a key intermediate in synthesizing drugs targeting inflammatory diseases and cancer. |

| Agricultural Chemicals | Used in formulating herbicides and fungicides, improving efficacy and reducing environmental impact. |

| Material Science | Incorporated into polymers to enhance thermal stability and chemical resistance. |

| Fluorinated Compounds Research | Explores fluorination effects on chemical reactivity and stability for new materials design. |

| Cosmetic Industry | Enhances product stability and performance in formulations, particularly for sun protection. |

Pharmaceutical Development

2-Methyl-3-(trifluoromethyl)cinnamic acid is crucial in the synthesis of pharmaceuticals aimed at treating various diseases. Its trifluoromethyl group enhances biological activity, making it a valuable building block for drug development. For instance, studies have shown that derivatives of cinnamic acid exhibit significant anti-inflammatory and anticancer properties, with this compound being a promising candidate for further research .

Agricultural Chemicals

In agriculture, this compound is utilized in developing agrochemicals such as herbicides and fungicides. Its unique properties allow for enhanced efficacy against pests while minimizing environmental impact compared to traditional chemicals. Research indicates that compounds with trifluoromethyl groups can improve the selectivity and potency of herbicides .

Material Science

The incorporation of this compound into polymer formulations significantly enhances their thermal stability and chemical resistance. This application is critical in producing high-performance materials used in various industries, including automotive and electronics .

Fluorinated Compounds Research

Researchers utilize this compound to investigate the effects of fluorination on chemical reactivity and stability. The insights gained from these studies contribute to advancements in designing new materials with tailored properties, which are crucial for various applications in chemistry and material science .

Cosmetic Industry

In cosmetics, this compound is explored for its potential to improve product stability and performance. It is particularly relevant in formulations aimed at sun protection, where its properties can enhance the effectiveness of UV filters .

Case Studies

- Pharmaceutical Research : A study highlighted the synthesis of novel anti-inflammatory agents derived from this compound, demonstrating improved efficacy against specific inflammatory pathways .

- Agricultural Efficacy : Research on the herbicidal activity of trifluoromethylated cinnamic acids showed that derivatives exhibited enhanced growth inhibition in C. campestris seedlings compared to their non-fluorinated counterparts .

- Material Performance : A study on polymer composites incorporating this compound revealed significant improvements in thermal degradation temperatures, indicating its potential for high-performance applications .

Wirkmechanismus

2-Methyl-3-(trifluoromethyl)cinnamic acid is similar to other cinnamic acid derivatives, such as 2-(trifluoromethyl)cinnamic acid and 3-(trifluoromethyl)cinnamic acid. its unique substitution pattern provides distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its analogs.

Vergleich Mit ähnlichen Verbindungen

2-(Trifluoromethyl)cinnamic acid

3-(Trifluoromethyl)cinnamic acid

2-Methylcinnamic acid

3-Methylcinnamic acid

Biologische Aktivität

2-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound that belongs to the class of cinnamic acids, characterized by a methyl group at the 2-position and a trifluoromethyl group at the 3-position. Its unique structure contributes to various biological activities, including potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Cinnamic acid derivatives generally interact with their targets by acting as inhibitors or activators of enzymatic activity, influencing various biochemical pathways. The compound's mode of action may involve disrupting cell membranes or interfering with essential metabolic pathways in microorganisms and cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against a range of pathogenic microorganisms, which could be attributed to its ability to disrupt cellular processes in bacteria and fungi.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. The presence of the trifluoromethyl group is believed to enhance its efficacy in targeting cancerous cells compared to non-fluorinated analogs .

Gastric Protective Effects

In a study examining the protective effects against HCl/EtOH-induced gastric lesions in rats, this compound showed significant inhibition of lesion formation. The lesion index was notably reduced in treated animals compared to controls, indicating its potential as a therapeutic agent for gastric protection .

Case Studies

- Gastric Lesion Study : In a controlled experiment, rats pre-treated with 200 mg/kg of this compound exhibited a lesion index significantly lower than that of untreated controls, demonstrating an inhibition rate of approximately 65% .

- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for antimicrobial therapy.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOYNGWYVWNFOC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.